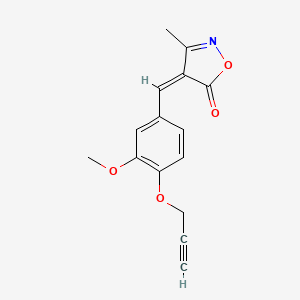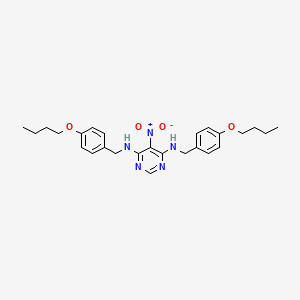![molecular formula C22H27N5O4S2 B11616578 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616578.png)
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique combination of thiazolidinone, pyridopyrimidinone, and morpholine moieties, which contribute to its diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazolidinone Moiety: The thiazolidinone ring is synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetic acid under basic conditions to form the intermediate thiazolidinone.
Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is constructed by cyclization of appropriate precursors, such as 2-aminopyridine and ethyl acetoacetate, under acidic conditions.
Coupling Reaction: The thiazolidinone intermediate is then coupled with the pyridopyrimidinone core using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Morpholine Substitution: Finally, the morpholine moiety is introduced through nucleophilic substitution using 3-chloropropylmorpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties allow for the creation of innovative products with enhanced performance.
Mécanisme D'action
The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-piperidin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylbutyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C22H27N5O4S2 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(5Z)-3-(2-methoxyethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O4S2/c1-30-12-11-27-21(29)17(33-22(27)32)15-16-19(23-6-4-7-25-9-13-31-14-10-25)24-18-5-2-3-8-26(18)20(16)28/h2-3,5,8,15,23H,4,6-7,9-14H2,1H3/b17-15- |
Clé InChI |
RQEFRJJBJOLRER-ICFOKQHNSA-N |
SMILES isomérique |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S |
SMILES canonique |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616495.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11616499.png)
![Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616506.png)


![6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11616535.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2,3-dihydro-1H-indol-1-ylmethyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11616538.png)
![methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616556.png)
![N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide](/img/structure/B11616559.png)
![3-{(Z)-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11616561.png)

![(1Z)-N'-[(morpholin-4-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B11616572.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616591.png)
